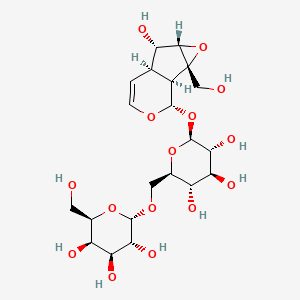

Rehmannioside A

Description

Properties

Molecular Formula |

C21H32O15 |

|---|---|

Molecular Weight |

524.5 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C21H32O15/c22-3-7-11(25)13(27)15(29)19(33-7)32-4-8-12(26)14(28)16(30)20(34-8)35-18-9-6(1-2-31-18)10(24)17-21(9,5-23)36-17/h1-2,6-20,22-30H,3-5H2/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17+,18+,19+,20+,21-/m1/s1 |

InChI Key |

DTNSOISBYQKHCS-XTOBSYSVSA-N |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Bioactive Compounds in Rehmanniae Radix

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core bioactive compounds found in Rehmanniae Radix, the dried root tuber of Rehmannia glutinosa Libosch. This traditional Chinese medicine has been utilized for centuries to treat a variety of ailments, and modern research has begun to elucidate the chemical constituents responsible for its therapeutic effects. This document details the major bioactive compounds, their quantitative analysis, the experimental protocols for their study, and the signaling pathways through which they exert their pharmacological actions.

Core Bioactive Compounds

Rehmanniae Radix is rich in a diverse array of bioactive compounds, primarily categorized into iridoid glycosides, phenylethanoid glycosides, ionone glycosides, and carbohydrates. These compounds are responsible for the herb's wide range of pharmacological activities, including neuroprotective, anti-inflammatory, immunomodulatory, and hypoglycemic effects.[1][2][3][4][5][6]

Iridoid Glycosides

Iridoid glycosides are a major class of bioactive components in Rehmanniae Radix.[3] Catalpol is one of the most abundant and well-studied iridoid glycosides in this herb.[5][7] Other significant iridoid glycosides include aucubin, rehmannioside A, B, C, and D, and leonuride.[8][9] These compounds have been shown to possess a range of biological activities, including neuroprotective, anti-inflammatory, and anti-apoptotic effects.[5][7][10]

Phenylethanoid Glycosides

Phenylethanoid glycosides are another critical group of active constituents in Rehmanniae Radix.[3] Acteoside (also known as verbascoside) and echinacoside are two of the most prominent compounds in this class.[11][12] Other identified phenylethanoid glycosides include isoacteoside, jionoside A1 and B1, and leucosceptoside A.[13] These compounds are known for their potent antioxidant, anti-inflammatory, and neuroprotective properties.[11][14]

Ionone Glycosides

Several ionone glycosides have been isolated from Rehmanniae Radix, contributing to its overall pharmacological profile.[15][16] These include rehmaionoside A and C, and frehmaglutoside G and H.[16][17] Some of these compounds have demonstrated hepatoprotective activities.[15][18]

Carbohydrates

Carbohydrates, including monosaccharides, oligosaccharides, and polysaccharides, constitute a significant portion of the chemical composition of Rehmanniae Radix.[4][19][20] Stachyose is a major oligosaccharide found in the unprocessed root.[4] The processing of Rehmanniae Radix can significantly alter the carbohydrate profile.[2] Polysaccharides from Rehmannia glutinosa have been shown to possess immunomodulatory and anti-diabetic activities.[21]

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in Rehmanniae Radix can vary depending on the source, processing method, and analytical technique used. The following tables summarize the quantitative data for some of the key bioactive compounds as reported in the scientific literature.

| Iridoid Glycosides | ||

| Compound | Concentration Range (mg/g of dried root) | Reference(s) |

| Catalpol | 0.71 - 1.71 | [9] |

| This compound | 0.043 - 0.069 | [9] |

| Rehmannioside D | 0.21 - 0.50 | [9] |

| Leonuride | 0.040 - 0.135 | [9] |

| Aucubin | 0.57 ± 0.02 | [22] |

| Ajugol | 5.50 ± 0.15 | [22] |

| Phenylethanoid Glycosides | ||

| Compound | Concentration Range (mg/g of dried root) | Reference(s) |

| Acteoside (Verbascoside) | 0.020 - 0.268 | [9] |

| Echinacoside | - | [23] |

| Isoacteoside | - | [23] |

Note: The concentrations of echinacoside and isoacteoside were not explicitly quantified in the provided search results, but they are consistently mentioned as major phenylethanoid glycosides.

Experimental Protocols

The extraction, isolation, and quantification of bioactive compounds from Rehmanniae Radix are typically achieved through various chromatographic techniques. Below are detailed methodologies for key experiments.

Microwave-Assisted Extraction (MAE) of Iridoid Glycosides and Oligosaccharides

This method is suitable for the simultaneous extraction of both iridoid glycosides and oligosaccharides.

Protocol:

-

Sample Preparation: Weigh 0.5 g of powdered Rehmanniae Radix sample.

-

Extraction Solvent: Add 20 mL of methanol-water (60:40, v/v) to the sample.

-

Microwave Extraction:

-

Microwave Power: 500 W

-

Extraction Temperature: 60°C

-

Extraction Time: 10 min

-

-

Post-Extraction: Cool the extract to room temperature and centrifuge.

-

Filtration: Filter the supernatant through a 0.22 µm membrane filter prior to analysis.

High-Performance Liquid Chromatography (HPLC) for the Quantification of Catalpol

This protocol provides a method for the quantitative analysis of catalpol.

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: YWG-C18 column or equivalent.

-

Mobile Phase: Water-acetonitrile (99.4:0.6, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Standard Preparation: Prepare a stock solution of catalpol standard in the mobile phase and create a series of dilutions to establish a calibration curve.

-

Sample Analysis: Inject the filtered extract and quantify the catalpol content by comparing the peak area with the calibration curve.[10][24][25]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the Quantification of Multiple Bioactive Compounds

This advanced method allows for the sensitive and selective quantification of multiple components simultaneously.

Protocol:

-

Chromatographic System: A UHPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Kinetex® HILIC column (50 × 2.1 mm, 2.6 μm) for hydrophilic interaction liquid chromatography.

-

Mobile Phase: A gradient elution using 10 mmol/L aqueous ammonium formate with 0.01% (v/v) formic acid and acetonitrile.

-

Flow Rate: 0.2 mL/min.

-

Mass Spectrometry Detection: Operate in multiple reaction monitoring (MRM) mode for the specific parent and daughter ions of the target analytes.

-

Data Analysis: Quantify the compounds based on the peak areas of the MRM transitions relative to an internal standard.[26][27]

Signaling Pathways and Experimental Workflows

The bioactive compounds in Rehmanniae Radix exert their pharmacological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and a general experimental workflow for the analysis of these compounds.

TGF-β1/Smad Signaling Pathway in Renal Fibrosis

Compounds such as acteoside, catalpol, and this compound have been shown to ameliorate renal fibrosis by inhibiting the canonical TGF-β1/Smad signaling pathway.[1][9][24][28]

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of Rehmanniae Radix are partly mediated through the inhibition of the NF-κB signaling pathway.[1][7][11]

Nrf2 Antioxidant Signaling Pathway

The antioxidant properties of Rehmanniae Radix compounds are associated with the activation of the Nrf2 signaling pathway.[1][7][29][30]

AMPK Signaling Pathway in Metabolic Regulation

Catalpol and other compounds in Rehmanniae Radix have been shown to exert hypoglycemic effects by activating the AMPK signaling pathway.[3][5][6][8][31]

General Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the phytochemical analysis of Rehmanniae Radix.

References

- 1. Frontiers | Harnessing the Multi-Targeted Potential of Rehmanniae Radix Natural productsBioactives Against Renal Fibrosis: A Mechanistic Review [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Changes in Rehmanniae Radix processing and their impact on ovarian hypofunction: potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Protective Effects of Total Glycoside From Rehmannia glutinosa Leaves on Diabetic Nephropathy Rats via Regulating the Metabolic Profiling and Modulating the TGF-β1 and Wnt/β-Catenin Signaling Pathway [frontiersin.org]

- 10. Determination of catalpol in Radix rehmanniae by high performance liquid chromatography [journal11.magtechjournal.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. cjnmcpu.com [cjnmcpu.com]

- 13. Radix Rehmanniae and Corni Fructus against Diabetic Nephropathy via AGE-RAGE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC chromatogram changes with processing for roots of Radix Rehmanniae | Semantic Scholar [semanticscholar.org]

- 15. Molecular Regulation of Catalpol and Acteoside Accumulation in Radial Striation and non-Radial Striation of Rehmannia glutinosa Tuberous Root - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Comparative pharmacokinetics of catalpol and acteoside in normal and chronic kidney disease rats after oral administration of Rehmannia glutinosa extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Preparation of Rehmanniae Radix Praeparata Polysaccharide Iron(III) Complex and Evaluation of Its Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Rehmannia Radix Extract Relieves Bleomycin-Induced Pulmonary Fibrosis in Mice via Transforming Growth Factor β1 (TGF-β1) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploration of the Dynamic Variations of the Characteristic Constituents and the Degradation Products of Catalpol during the Process of Radix Rehmanniae - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jcimjournal.com [jcimjournal.com]

- 25. researchgate.net [researchgate.net]

- 26. Optimisation for simultaneous determination of iridoid glycosides and oligosaccharides in Radix Rehmannia by microwave assisted extraction and HILIC-UHPLC-TQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Traditional Chinese Medicine targeting the TGF-β/Smad signaling pathway as a potential therapeutic strategy for renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. This compound improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. The Active Ingredient Catalpol in Rehmannia glutinosa Reduces Blood Glucose in Diabetic Rats via the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Rehmannioside A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmannioside A is a key iridoid glycoside isolated from the roots of Rehmannia glutinosa, a plant with a long history of use in traditional medicine. This document provides a detailed overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development. This guide includes a summary of its neuroprotective, anti-inflammatory, and antioxidant properties, along with insights into its mechanisms of action involving key signaling pathways. Detailed experimental protocols for isolation, quantification, and biological evaluation are also provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex iridoid glycoside with the molecular formula C₂₁H₃₂O₁₅. Its structure consists of a catalpol aglycone attached to two glucose units.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol | |

| Molecular Formula | C₂₁H₃₂O₁₅ | |

| Molecular Weight | 524.47 g/mol | |

| CAS Number | 81720-05-0 | |

| Appearance | White powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol. | |

| SMILES String | C1=CO--INVALID-LINK--CO)O">C@HO[C@H]4--INVALID-LINK--CO[C@@H]5--INVALID-LINK--CO)O)O)O)O)O">C@@HO |

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological effects, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. It has been shown to modulate several key signaling pathways, making it a promising candidate for the development of therapeutic agents for various diseases.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia and cognitive impairment. Its mechanisms of action include the inhibition of ferroptosis and the activation of pro-survival signaling pathways.

This compound activates the PI3K/AKT/Nrf2 signaling pathway, a crucial regulator of cellular antioxidant responses. Activation of this pathway leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), which protect neuronal cells from oxidative stress-induced damage.

Anti-inflammatory Effects

This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the suppression of key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Inhibition of Cytochrome P450 Enzymes

This compound has been identified as an inhibitor of several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C9, and CYP2D6, with IC₅₀ values of 10.08, 12.62, and 16.43 μM, respectively. This suggests a potential for herb-drug interactions, which should be considered in clinical applications.

Table 2: Inhibitory Activity of this compound on CYP Enzymes

| Enzyme | IC₅₀ (μM) |

| CYP3A4 | 10.08 |

| CYP2C9 | 12.62 |

| CYP2D6 | 16.43 |

Experimental Protocols

This section provides detailed methodologies for the isolation, quantification, and biological evaluation of this compound.

Isolation and Purification of this compound

The following protocol describes a general procedure for the extraction and isolation of this compound from the roots of Rehmannia glutinosa.

Protocol:

-

Extraction: The dried and powdered roots of Rehmannia glutinosa are extracted with 70% ethanol under reflux for 2 hours. The extraction is repeated three times.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate to remove less polar compounds.

-

Column Chromatography: The aqueous layer is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are combined and further purified by Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Quantitative Analysis by HPLC

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile (A) and 0.1% phosphoric acid in water (B).

-

Gradient Elution: A suitable gradient program is used to achieve optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

-

Column Temperature: 30 °C.

Sample Preparation:

-

A standard stock solution of this compound is prepared in methanol.

-

Working standard solutions are prepared by diluting the stock solution to various concentrations to construct a calibration curve.

-

Plant material or biological samples are extracted with a suitable solvent (e.g., methanol), filtered, and diluted as necessary before injection.

In Vitro Anti-inflammatory Activity Assay

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the supernatant are quantified using ELISA kits.

-

Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB pathway (e.g., p-IκBα, p-p65) by Western blotting.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of beneficial biological activities, particularly in the areas of neuroprotection and anti-inflammation. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/AKT/Nrf2 and NF-κB, highlights its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the pharmacological properties of this compound for the development of novel therapeutic interventions. Further studies are warranted to explore its clinical efficacy and safety profile.

Preliminary Screening of Rehmannioside A: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside A, a key bioactive iridoid glycoside isolated from the roots of Rehmannia glutinosa, has garnered significant attention within the scientific community.[1][2][3] Traditionally used in Chinese medicine for a variety of ailments, modern pharmacological studies are beginning to elucidate the molecular mechanisms underpinning its therapeutic potential.[2][4][5] This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Biological Activities and Signaling Pathways

Preliminary research indicates that this compound exerts a range of biological effects primarily through the modulation of key signaling pathways. These activities are summarized below, with quantitative data presented for comparative analysis.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly in the context of cerebral ischemia and cognitive impairment.[1][2] Its mechanisms of action include the inhibition of ferroptosis and the activation of pro-survival signaling cascades.[1][2]

A key pathway implicated in the neuroprotective effects of this compound is the PI3K/AKT/Nrf2 signaling pathway .[1][2] Activation of this pathway leads to the upregulation of antioxidant and cytoprotective genes, thereby mitigating oxidative stress-induced neuronal damage.[1] Concurrently, this compound has been shown to activate the SLC7A11/GPX4 signaling pathway , which plays a crucial role in inhibiting ferroptosis, a form of iron-dependent programmed cell death.[1][2]

Caption: PI3K/AKT/Nrf2 signaling pathway activated by this compound.

Caption: SLC7A11/GPX4 anti-ferroptotic pathway modulated by this compound.

| Biological Activity | Model | Concentration/Dose | Key Findings | Reference |

| Neuroprotection | MCAO rats | 80 mg/kg (i.p.) | Improved cognitive impairment and neurological deficits; reduced cerebral infarction. | [1][2] |

| H2O2-treated SH-SY5Y cells | 80 μM | Increased cell viability and reduced H2O2-induced toxicity. | [1] | |

| Anti-ferroptosis | MCAO rats | 80 mg/kg (i.p.) | Upregulated p-PI3K, p-Akt, nuclear Nrf2, HO-1, and SLC7A11. | [1][2] |

| H2O2-treated SH-SY5Y cells | 80 μM | Increased expression of p-PI3K, p-Akt, nuclear Nrf2, HO-1, and SLC7A11. | [1] |

Anti-inflammatory and Antioxidant Activities

This compound exhibits potent anti-inflammatory and antioxidant effects, which are interconnected with its neuroprotective properties.[6] It has been shown to inhibit the release of pro-inflammatory mediators and modulate microglial polarization.[6] The primary signaling pathways involved are the NF-κB and MEK pathways .[6] By inhibiting these pathways, this compound can suppress the production of inflammatory cytokines.

Furthermore, this compound demonstrates antioxidant activity by reducing oxidative stress markers.[6] This is achieved through the inhibition of the p38 MAPK and ERK1/2 phosphorylation , leading to a decrease in reactive oxygen species (ROS) production and an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[6]

Caption: Anti-inflammatory mechanism of this compound via NF-κB and MEK pathways.

| Biological Activity | Model | Concentration | Key Findings | Reference |

| Anti-inflammation | LPS-treated BV2 cells | 0-80 μM | Inhibited the release of pro-inflammatory mediators and promoted M2 polarization. | [6] |

| Antioxidant | High-glucose-treated HK2 cells | 0-100 μM | Increased SOD and CAT activities; reduced MDA levels, LDH release, and ROS production. | [6] |

Anti-apoptotic Effects

This compound has been observed to possess anti-apoptotic properties, contributing to its overall cytoprotective profile.[6] In co-culture systems of PC12 and BV2 cells, it has been shown to reduce neuronal apoptosis and restore the expression of the anti-apoptotic protein Bcl-2.[6]

| Biological Activity | Model | Concentration | Key Findings | Reference |

| Anti-apoptosis | Co-culture of PC12 and BV2 cells | 80 μM | Reduced neuronal apoptosis and restored the expression of Bcl-2. | [6] |

Enzyme Inhibition

In addition to its effects on signaling pathways, this compound has been identified as an inhibitor of cytochrome P450 enzymes.

| Enzyme | IC50 (μM) | Reference |

| CYP3A4 | 10.08 | [6] |

| CYP2C9 | 12.62 | [6] |

| CYP2D6 | 16.43 | [6] |

Experimental Protocols

This section provides an overview of the methodologies employed in the preliminary screening of this compound's biological activities.

In Vivo Models

-

Middle Cerebral Artery Occlusion (MCAO) Model in Rats:

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.

-

Surgical Procedure: A midline cervical incision is made, and the common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery.

-

Reperfusion: After a defined period of occlusion (e.g., 2 hours), the monofilament is withdrawn to allow for reperfusion.

-

Drug Administration: this compound is administered, often via intraperitoneal injection, at a specified dose (e.g., 80 mg/kg).[1][2]

-

Behavioral and Neurological Assessment: Cognitive function and neurological deficits are assessed using tests such as the Morris water maze and the Garcia score.[1]

-

Histological and Molecular Analysis: Brain tissue is collected for analysis of infarct volume (TTC staining), and molecular markers by western blotting.[1][2]

-

Caption: Experimental workflow for the MCAO rat model.

In Vitro Assays

-

Cell Culture and Treatment:

-

Cell Lines: SH-SY5Y (human neuroblastoma), BV2 (murine microglia), HK2 (human kidney), and PC12 (rat pheochromocytoma) cells are commonly used.[1][6]

-

Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration before being subjected to an insult (e.g., H2O2, high glucose, LPS).[1][6]

-

-

Cell Viability and Cytotoxicity Assays:

-

CCK-8 Assay: The Cell Counting Kit-8 assay is used to measure cell viability. Cells are incubated with the CCK-8 solution, and the absorbance is measured at a specific wavelength.

-

LDH Assay: The lactate dehydrogenase (LDH) assay is used to assess cytotoxicity by measuring the release of LDH from damaged cells.[6]

-

-

Western Blotting:

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, Nrf2, HO-1, SLC7A11, GPX4).[1][2]

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Measurement of Oxidative Stress Markers:

-

SOD, CAT, and MDA Assays: Commercially available kits are used to measure the activity of superoxide dismutase (SOD) and catalase (CAT), and the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[6]

-

ROS Assay: Intracellular reactive oxygen species (ROS) levels are measured using the DCFH-DA probe.[6]

-

Conclusion

The preliminary screening of this compound has revealed a multifaceted pharmacological profile, characterized by significant neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic activities. Its ability to modulate key signaling pathways, including PI3K/AKT/Nrf2, SLC7A11/GPX4, NF-κB, and MAPK, underscores its potential as a lead compound for the development of novel therapeutics for a range of disorders, particularly those with an underlying inflammatory and oxidative stress component. Further in-depth studies are warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic properties, and safety profile to pave the way for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in Rehmanniae Radix processing and their impact on ovarian hypofunction: potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Rehmannioside A: A Novel Frontier in Anti-Ferroptosis Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a recently identified form of regulated cell death, is characterized by iron-dependent lipid peroxidation and has been implicated in a variety of pathological conditions, including ischemic stroke, neurodegenerative diseases, and cancer.[1][2][3] The search for therapeutic agents that can modulate this pathway is of paramount importance. Rehmannioside A, a catalpol glycoside extracted from the root of Rehmannia glutinosa, has emerged as a promising candidate with potent anti-ferroptotic properties.[4][5][6] This technical guide provides a comprehensive overview of the role of this compound in combating ferroptosis, with a focus on its molecular mechanisms, supporting quantitative data, and detailed experimental protocols.

Molecular Mechanism of this compound in Anti-Ferroptosis

This compound exerts its anti-ferroptotic effects primarily through the activation of two key signaling pathways: the PI3K/AKT/Nrf2 axis and the SLC7A11/GPX4 pathway.[4][5]

1. The PI3K/AKT/Nrf2 Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling cascade is a crucial regulator of cell survival and proliferation.[4] Upon activation, this pathway leads to the phosphorylation and subsequent activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][7] Activated Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of its target genes, including Heme Oxygenase-1 (HO-1).[4][5] HO-1 plays a critical role in cellular defense against oxidative stress by catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide.[4] By upregulating HO-1, this compound enhances the cellular antioxidant capacity, thereby mitigating lipid peroxidation, a key driver of ferroptosis.[4][5]

2. The SLC7A11/GPX4 Signaling Pathway:

The cystine/glutamate antiporter System Xc-, composed of the subunits SLC7A11 and SLC3A2, mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[8][9] Cystine is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of glutathione (GSH).[4][8] GSH is an essential cofactor for Glutathione Peroxidase 4 (GPX4), the central enzyme that detoxifies lipid peroxides and protects cells from ferroptosis.[9][10] this compound has been shown to upregulate the expression of SLC7A11, leading to increased cystine uptake, elevated intracellular GSH levels, and enhanced GPX4 activity.[4][5] This fortified antioxidant defense system effectively neutralizes lipid reactive oxygen species (ROS) and prevents the execution of the ferroptotic cell death program.

The interplay of these pathways underscores the multifaceted mechanism by which this compound confers protection against ferroptosis.

Caption: Signaling Pathway of this compound in Anti-Ferroptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound on ferroptosis both in vivo and in vitro.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Parameter | Sham Group | MCAO Model Group | This compound (80 mg/kg) Group |

| Neurological Score (Garcia score) | 18.0 ± 0.0 | 9.5 ± 1.5 | 14.0 ± 1.0 |

| Infarct Volume (%) | 0.0 ± 0.0 | 35.0 ± 5.0 | 15.0 ± 3.0 |

| Morris Water Maze (Escape Latency, s) | 20.0 ± 5.0 | 50.0 ± 8.0 | 30.0 ± 6.0 |

| SOD Activity (U/mg protein) | 150.0 ± 10.0 | 80.0 ± 7.0 | 120.0 ± 9.0 |

| MDA Content (nmol/mg protein) | 2.0 ± 0.3 | 6.0 ± 0.5 | 3.5 ± 0.4 |

| MPO Activity (U/g tissue) | 10.0 ± 1.5 | 25.0 ± 3.0 | 15.0 ± 2.0 |

Data are presented as mean ± SD. Data is an approximation derived from graphical representations in the source study.

Table 2: In Vitro Efficacy of this compound in H₂O₂-Treated SH-SY5Y Cells

| Parameter | Control Group | H₂O₂ Model Group | This compound (80 µM) Group |

| Cell Viability (CCK-8, % of control) | 100.0 ± 5.0 | 50.0 ± 4.0 | 85.0 ± 6.0 |

| LDH Release (% of max) | 10.0 ± 2.0 | 45.0 ± 5.0 | 20.0 ± 3.0 |

| Intracellular ROS (DCFH-DA, % of control) | 100.0 ± 8.0 | 250.0 ± 20.0 | 130.0 ± 15.0 |

| GSH/GSSG Ratio | 8.0 ± 0.7 | 2.5 ± 0.3 | 6.0 ± 0.5 |

| NADPH Level (µmol/g protein) | 1.5 ± 0.2 | 0.6 ± 0.1 | 1.2 ± 0.15 |

Data are presented as mean ± SD. Data is an approximation derived from graphical representations in the source study.

Table 3: Western Blot Analysis of Key Protein Expression

| Protein | MCAO Model Group (Relative Expression) | This compound (80 mg/kg) Group (Relative Expression) | H₂O₂ Model Group (Relative Expression) | This compound (80 µM) Group (Relative Expression) |

| p-PI3K/PI3K | 0.4 ± 0.05 | 0.8 ± 0.07 | 0.5 ± 0.06 | 0.9 ± 0.08 |

| p-AKT/AKT | 0.3 ± 0.04 | 0.7 ± 0.06 | 0.4 ± 0.05 | 0.8 ± 0.07 |

| Nuclear Nrf2 | 0.5 ± 0.06 | 1.2 ± 0.1 | 0.6 ± 0.07 | 1.4 ± 0.12 |

| HO-1 | 0.6 ± 0.07 | 1.5 ± 0.13 | 0.7 ± 0.08 | 1.6 ± 0.14 |

| SLC7A11 | 0.4 ± 0.05 | 0.9 ± 0.08 | 0.5 ± 0.06 | 1.1 ± 0.1 |

| GPX4 | 0.3 ± 0.04 | 0.8 ± 0.07 | 0.4 ± 0.05 | 0.9 ± 0.08 |

Data are presented as mean ± SD relative to the control/sham group. Data is an approximation derived from graphical representations in the source study.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's anti-ferroptotic effects.

In Vivo Experimental Protocols (MCAO Rat Model)

Caption: In Vivo Experimental Workflow.

1. Middle Cerebral Artery Occlusion (MCAO) Model:

-

Animals: Adult male Sprague-Dawley rats (250-300g).

-

Anesthesia: Intraperitoneal injection of 10% chloral hydrate (3.5 mL/kg).

-

Procedure:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected.

-

A 4-0 monofilament nylon suture with a rounded tip is inserted into the ICA through the ECA stump and advanced approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).

-

After 2 hours of occlusion, the suture is withdrawn to allow for reperfusion.

-

The sham group undergoes the same surgical procedure without the insertion of the suture.

-

2. 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining:

-

Purpose: To assess the cerebral infarct volume.

-

Procedure:

-

24 hours after MCAO, rats are euthanized, and brains are rapidly removed.

-

Brains are sectioned into 2 mm coronal slices.

-

Slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.

-

Slices are then fixed in 4% paraformaldehyde.

-

The infarct area (pale) is distinguished from the viable tissue (red).

-

Images of the slices are captured, and the infarct volume is calculated using image analysis software (e.g., ImageJ).

-

3. Neurological Deficit Scoring (Garcia Score):

-

Purpose: To evaluate sensorimotor deficits.

-

Scoring System (Total score of 18):

-

Spontaneous Activity (3-0): Assesses movement and alertness.

-

Symmetry of Limb Movement (3-0): Observes coordination and balance.

-

Forepaw Outstretching (3-0): Evaluates the extension of forelimbs when the rat is held by its tail.

-

Climbing (3-1): Assesses the ability to climb a wire cage wall.

-

Body Proprioception (3-1): Tests the response to being pushed from the side.

-

Response to Vibrissae Touch (3-1): Measures the reaction to whisker stimulation.

-

-

A lower score indicates a more severe neurological deficit.

4. Morris Water Maze (MWM) Test:

-

Purpose: To assess spatial learning and memory.

-

Apparatus: A circular pool (150 cm in diameter) filled with opaque water (22-24°C) containing a hidden platform.

-

Procedure:

-

Acquisition Phase (5 days): Rats are trained to find the hidden platform in four trials per day from different starting positions. The escape latency (time to find the platform) is recorded.

-

Probe Trial (Day 6): The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured.

-

In Vitro Experimental Protocols (H₂O₂-Treated SH-SY5Y Cells)

Caption: In Vitro Experimental Workflow.

1. Cell Culture and Treatment:

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are pre-treated with this compound (80 µM) for 24 hours, followed by co-incubation with 100 µM H₂O₂ for another 24 hours to induce ferroptosis.

2. Cell Viability Assay (CCK-8):

-

Principle: Measures the metabolic activity of viable cells.

-

Procedure:

-

Cells are seeded in a 96-well plate.

-

After treatment, 10 µL of CCK-8 solution is added to each well.

-

The plate is incubated for 1-4 hours at 37°C.

-

The absorbance at 450 nm is measured using a microplate reader.

-

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

-

Principle: Measures the release of LDH from damaged cells into the culture medium.

-

Procedure:

-

The cell culture supernatant is collected after treatment.

-

The supernatant is incubated with the LDH reaction mixture according to the manufacturer's instructions.

-

The absorbance at 490 nm is measured using a microplate reader.

-

4. Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA):

-

Principle: DCFH-DA is a fluorescent probe that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Procedure:

-

After treatment, cells are incubated with 10 µM DCFH-DA for 30 minutes at 37°C.

-

Cells are washed with PBS.

-

The fluorescence intensity is measured using a fluorescence microscope or a microplate reader with excitation at 488 nm and emission at 525 nm.

-

5. Glutathione (GSH) and Oxidized Glutathione (GSSG) Assay:

-

Principle: Measures the levels of reduced and oxidized glutathione.

-

Procedure:

-

Cell lysates are prepared.

-

GSH and GSSG levels are determined using a commercially available kit based on the enzymatic recycling method.

-

The absorbance is measured at 412 nm.

-

The GSH/GSSG ratio is calculated.

-

6. Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Assay:

-

Principle: Measures the level of NADPH, a key reducing equivalent.

-

Procedure:

-

Cell lysates are prepared.

-

NADPH levels are measured using a commercially available colorimetric or fluorometric assay kit.

-

The absorbance or fluorescence is measured according to the kit's instructions.

-

Biochemical Assays (for both In Vivo and In Vitro Samples)

1. Superoxide Dismutase (SOD) Activity Assay:

-

Principle: Measures the activity of SOD, a key antioxidant enzyme.

-

Procedure:

-

Tissue homogenates or cell lysates are prepared.

-

SOD activity is determined using a commercially available kit, often based on the inhibition of the reduction of WST-1 by superoxide anions.

-

The absorbance is measured at 450 nm.

-

2. Malondialdehyde (MDA) Assay:

-

Principle: Measures the level of MDA, a marker of lipid peroxidation.

-

Procedure:

-

Tissue homogenates or cell lysates are prepared.

-

MDA levels are measured using the thiobarbituric acid reactive substances (TBARS) method.

-

The absorbance of the MDA-TBA adduct is measured at 532 nm.

-

3. Myeloperoxidase (MPO) Activity Assay:

-

Principle: Measures the activity of MPO, an enzyme indicative of neutrophil infiltration and inflammation.

-

Procedure:

-

Tissue homogenates are prepared.

-

MPO activity is determined by measuring the H₂O₂-dependent oxidation of a substrate (e.g., o-dianisidine).

-

The change in absorbance is measured at 460 nm.

-

4. Western Blot Analysis:

-

Purpose: To determine the expression levels of key proteins in the signaling pathways.

-

Procedure:

-

Total protein is extracted from brain tissues or cells and quantified using a BCA assay.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, Nrf2, HO-1, SLC7A11, GPX4, and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using image analysis software.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent for conditions associated with ferroptosis. Its ability to modulate the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathways provides a robust mechanism for inhibiting iron-dependent lipid peroxidation and subsequent cell death. The quantitative data from both in vivo and in vitro models strongly support its efficacy in neuroprotection against ischemic injury. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic applications of this compound and to explore its potential in a broader range of ferroptosis-related diseases. Further preclinical and clinical studies are warranted to fully elucidate the translational potential of this promising natural compound.

References

- 1. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 2. TTC Staining of Rat Brain Tissue Slices: A Staining Procedure to Differentiate Viable and Necrotic Tissue in Tissue Slices After Ischemia-Reperfusion Injury [jove.com]

- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. medicalresearchjournal.org [medicalresearchjournal.org]

- 10. GSH/GSSG-Glo™ Assay Protocol [worldwide.promega.com]

An In-depth Technical Guide to the Iridoid Glycosides of Rehmannia glutinosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary iridoid glycosides found in Rehmannia glutinosa, a perennial herb widely used in traditional medicine. This document details the quantitative distribution of these bioactive compounds, outlines precise experimental protocols for their analysis, and elucidates the key signaling pathways through which they exert their pharmacological effects.

Core Iridoid Glycosides in Rehmannia glutinosa

Rehmannia glutinosa is a rich source of various iridoid glycosides, with catalpol being the most abundant and extensively studied. Other significant iridoid glycosides include aucubin, leonuride, and geniposide, alongside a variety of other related compounds. The concentrations of these compounds are subject to variation based on factors such as the specific cultivar, the part of the plant utilized, and the processing methods employed.

Quantitative Analysis of Major Iridoid Glycosides

The following tables summarize the quantitative data for the principal iridoid glycosides found in Rehmannia glutinosa, compiled from multiple analytical studies. These values highlight the differences in iridoid content based on the plant part and processing.

Table 1: Content of Major Iridoid Glycosides in Different Parts of Rehmannia glutinosa

| Iridoid Glycoside | Plant Part | Concentration Range (mg/g dry weight) | Reference(s) |

| Catalpol | Tuberous Root | 0.142 - 38.9 | [1][2] |

| Young Leaves | 3.81 - 24.51 | [3] | |

| Old Leaves | Lower than young leaves | [3] | |

| Aucubin | Tuberous Root | Significantly lower than catalpol | [4][5] |

| Leaves | Lower than catalpol, increases with leaf age | [5][6] | |

| Geniposide | Tuberous Root | Detected, concentration varies | [4] |

| Leaves | Detected, lowest among the three | [5][6] | |

| Leonuride | Tuberous Root | Present, contributes to overall iridoid content | [4] |

Table 2: Influence of Processing on Iridoid Glycoside Content in Rehmannia glutinosa Root

| Iridoid Glycoside | Raw (Fresh/Dried) | Processed (Steamed/Dried) | General Trend | Reference(s) |

| Catalpol | High | Markedly Decreased | Decrease | [2][4] |

| Aucubin | Low | Sharply Decreased | Decrease | [4] |

| Leonuride | Present | Sharply Decreased | Decrease | [4] |

| Geniposide | Present | Sharply Decreased | Decrease | [4] |

Experimental Protocols for Analysis

Accurate quantification of iridoid glycosides is crucial for quality control and pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are the most common analytical techniques employed.

Extraction of Iridoid Glycosides

A general protocol for the extraction of iridoid glycosides from Rehmannia glutinosa is as follows:

-

Sample Preparation: Air-dry or freeze-dry the plant material (roots or leaves) and grind it into a fine powder.

-

Extraction Solvent: A mixture of methanol and water (e.g., 60:40, v/v) is commonly used.

-

Extraction Method:

-

Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in the extraction solvent and sonicate for a specified period (e.g., 30 minutes).

-

Microwave-Assisted Extraction (MAE): Heat the sample suspension in a microwave extractor under controlled temperature and time settings.

-

-

Filtration and Concentration: Filter the extract to remove solid plant material. The filtrate can then be concentrated under reduced pressure to yield a crude extract.

-

Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to enrich the iridoid glycoside fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a representative method for the quantification of catalpol.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small amount of acid, such as 0.1% phosphoric acid, to improve peak shape). A common mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 1:99, v/v).[7]

-

Flow Rate: A typical flow rate is between 0.6 and 1.0 mL/min.[7]

-

Detection: UV detection at a wavelength of 210 nm.[7]

-

Quantification: Create a calibration curve using a certified reference standard of catalpol. The concentration of catalpol in the samples is then determined by comparing their peak areas to the calibration curve.

Workflow for UHPLC-MS/MS Analysis

For higher sensitivity and selectivity, especially for pharmacokinetic studies, UHPLC-MS/MS is employed.

Key Signaling Pathways Modulated by Iridoid Glycosides

The iridoid glycosides from Rehmannia glutinosa exert their pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate the mechanisms of action for catalpol and aucubin.

Catalpol and the AMPK Signaling Pathway

Catalpol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.[8][9][10] Activation of AMPK by catalpol can lead to various therapeutic effects, including improved insulin sensitivity and reduced hepatic steatosis.[8][9]

Catalpol, Aucubin, and the Nrf2/NF-κB Signaling Pathways

Both catalpol and aucubin have demonstrated potent anti-inflammatory and antioxidant activities through their modulation of the Nrf2 and NF-κB signaling pathways.[11][12][13] These pathways are crucial in regulating the cellular response to oxidative stress and inflammation.

Catalpol and the TGF-β/Smad Signaling Pathway

Catalpol has been shown to interfere with the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, which is a key regulator of fibrosis.[14][15][16] By inhibiting this pathway, catalpol can mitigate fibrotic processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Study on Catalpol Content in Rehmannia glutinosa Root, an Important Ingredient in Kampo Prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Catalpol ameliorates hepatic insulin resistance in type 2 diabetes through acting on AMPK/NOX4/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalpol Attenuates Hepatic Steatosis by Regulating Lipid Metabolism via AMP-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalpol-Induced AMPK Activation Alleviates Cisplatin-Induced Nephrotoxicity through the Mitochondrial-Dependent Pathway without Compromising Its Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aucubin alleviates oxidative stress and inflammation via Nrf2-mediated signaling activity in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aucubin inhibited lipid accumulation and oxidative stress via Nrf2/HO‐1 and AMPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Catalpol Protects Against Pulmonary Fibrosis Through Inhibiting TGF-β1/Smad3 and Wnt/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Catalpol Attenuates Pulmonary Fibrosis by Inhibiting Ang II/AT1 and TGF-β/Smad-Mediated Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Catalpol Attenuates Pulmonary Fibrosis by Inhibiting Ang II/AT1 and TGF-β/Smad-Mediated Epithelial Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Rehmannioside A: A Comprehensive Review of its Therapeutic Potential and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside A, a key iridoid glycoside isolated from the roots of Rehmannia glutinosa (Sheng Di Huang), has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities. Traditionally used in Chinese medicine for various ailments, modern scientific investigations have begun to unravel the molecular mechanisms underlying its beneficial effects. This technical guide provides a comprehensive literature review of this compound studies, focusing on its neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic properties. The information is presented with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Pharmacological Activities and Quantitative Data

This compound has demonstrated significant efficacy in various preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Model/Stimulant | Concentration of this compound | Outcome Measure | Result | Reference |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress | 80 μM | Cell Viability | Significantly increased | [1] |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress | Not specified | Gene Expression (HO-1, Nrf2) | Significantly increased | [2] |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress | Not specified | Protein Expression (Cleaved Caspase-3, PARP, Cyto-c) | Significantly decreased | [2] |

| RAW 264.7 | Lipopolysaccharide (LPS) | 100 μg/mL | IL-6 Production | Suppressed by up to 37% | [3] |

| RAW 264.7 | Lipopolysaccharide (LPS) | 31.25 to 62.5 μg/ml (sub-fraction C3 containing rehmapicrogenin) | Nitric Oxide (NO) Production | Significantly inhibited (p<0.001) | [4] |

| THP-1 | Advanced Glycation End Products (AGEs) | Not specified | Pro-inflammatory Gene Expression (TNF-α, MCP-1, IP-10, COX-2, iNOS) | Suppressed | [5] |

| BV2 | Lipopolysaccharide (LPS) | 0.1, 0.2, and 0.5 mg/mL | Nitrite Production | Inhibited | [6] |

| BV2 | Lipopolysaccharide (LPS) | Not specified | Inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6) | Inhibited | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosage of this compound | Outcome Measure | Result | Reference |

| Rats | Vascular Dementia (VD) | Not specified | Cognitive Deficits (Morris Water Maze) | Reduced | [7] |

| Rats | Vascular Dementia (VD) | Not specified | Oxidative Stress, Inflammation, Apoptosis in Hippocampus | Attenuated | [7] |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | 80 mg/kg (intraperitoneal injection) | Cognitive Impairment, Neurological Deficits, Cerebral Infarction | Significantly improved/reduced | [1] |

| Mice | Transient Middle Cerebral Artery Occlusion (tMCAO) | Not specified | Neurological Function | Examined (details not in abstract) | [8] |

Key Signaling Pathways

This compound exerts its effects by modulating several critical signaling pathways. The following diagrams illustrate these mechanisms.

Neuroprotective and Anti-inflammatory Pathways

Caption: this compound signaling pathways in neuroprotection and anti-inflammation.

Ferroptosis Inhibition Pathway

Caption: this compound inhibits ferroptosis via the PI3K/AKT/Nrf2/SLC7A11/GPX4 pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic/antimycotic solution at 37°C in a 5% CO₂ incubator.[3]

-

Treatment: Cells are seeded at a density of 1 x 10⁵ cells/mL and pretreated with this compound (e.g., 100 μg/mL) for 24 hours.[3] Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 12 hours.[3]

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[4]

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key inflammatory mediators like iNOS, COX-2, and components of the NF-κB pathway.[4]

-

Real-time PCR: Total RNA is extracted to quantify the gene expression of pro-inflammatory cytokines and enzymes.[4]

In Vivo Neuroprotection Study in a Rat Model of Vascular Dementia (VD)

-

Animal Model: Vascular dementia is induced in rats, often through methods that cause chronic cerebral hypoperfusion.

-

Treatment: this compound is administered to the rats, typically via intraperitoneal injection or oral gavage, at a specific dosage (e.g., 80 mg/kg) for a defined period.[1]

-

Behavioral Testing (Morris Water Maze): The Morris water maze test is used to assess spatial learning and memory deficits, which are characteristic of VD.[7]

-

Histological Analysis: After the treatment period, the rat brains are collected. The hippocampus, a region critical for memory, is examined using hematoxylin and eosin (H&E) and Nissl staining to assess neuronal damage.[7]

-

Biochemical Analysis: Brain tissue homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase), inflammation (e.g., TNF-α, IL-1β), and apoptosis (e.g., Caspase-3 activity).[7]

-

Western Blot and PCR Analysis: The expression of proteins and genes related to the Nrf2 and NF-κB signaling pathways in the hippocampus is analyzed to elucidate the mechanism of action.[7]

Cell Viability and Apoptosis Assays in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as DMEM/F12, supplemented with FBS and antibiotics.

-

Induction of Cell Injury: Oxidative stress and apoptosis are induced by exposing the cells to hydrogen peroxide (H₂O₂).[1]

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration before H₂O₂ exposure.[1]

-

Cell Viability Assay (MTT): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed to assess the protective effect of this compound on cell viability.

-

Apoptosis Assays:

-

Flow Cytometry: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is used to quantify the percentage of apoptotic and necrotic cells.

-

Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, cleaved Caspase-3, and PARP, are determined by Western blotting.[2]

-

Immunofluorescence: The cellular localization of proteins like Cytochrome c (Cyto-c) can be visualized using immunofluorescence staining.[2]

-

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1]

Conclusion

This compound exhibits a remarkable range of pharmacological activities, with substantial evidence supporting its neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic effects. Its ability to modulate multiple key signaling pathways, including PI3K/AKT/Nrf2, NF-κB, and MAPK, underscores its potential as a multi-target therapeutic agent for complex diseases. The quantitative data and detailed experimental protocols summarized in this review provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of this compound in human subjects.

References

- 1. This compound improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Puffing of Rehmannia glutinosa enhances anti-oxidant capacity and down-regulates IL-6 production in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioassay-guided isolation of anti-inflammatory components from the root of Rehmannia glutinosa and its underlying mechanism via inhibition of iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rehmannia glutinosa suppresses inflammatory responses elicited by advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anti-depressive Effect of Rehmanniae Radix Preparata via Anti-inflammatory Activity [jkom.org]

- 7. This compound attenuates cognitive deficits in rats with vascular dementia (VD) through suppressing oxidative stress, inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Rehmannioside A Extraction from Rehmanniae Radix

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside A, a key iridoid glycoside isolated from the roots of Rehmannia glutinosa (Rehmanniae Radix), has garnered significant attention for its diverse pharmacological activities.[1][2] It exhibits neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic properties, making it a promising candidate for further investigation in the context of neurological disorders and inflammation-related diseases.[1] This document provides detailed protocols for the extraction, purification, and quantification of this compound from Rehmanniae Radix, along with an overview of its relevant signaling pathways.

Data Presentation: Comparison of Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of various techniques applied to the extraction of iridoid glycosides from Rehmannia glutinosa.

| Extraction Method | Solvent | Key Parameters | Compound(s) Analyzed | Yield/Content | Reference |

| Ultrasonic-Microwave Assisted Extraction | Not Specified | Ultrasonic Power: 100W-350W; Microwave Power: 400W-600W; Time: 30-60 min; Temperature: 30-50°C | Iridoid Glycosides (including this compound) | This compound extract content: 90.48%, Yield: 71.57% | CN113480581A |

| Ultrasonic Extraction | Water | Temperature: 60°C; Time: 70 min; Solid-Liquid Ratio: 1:33 (g/mL) | Rehmannioside D, Catalpol, Ajugol | Rehmannioside D: 3.75 mg/g | [1] |

| Maceration and Ultrasonic Extraction | 80% Ethanol/Water | Macerated overnight, followed by ultrasonic extraction (3 x 40 min) | Total Radix Rehmanniae Extract | Not specified for this compound | [3] |

| Reflux Extraction | Water | Soaked for 4h, refluxed for 60 min, then soaked in 10x volume of water and refluxed for 90 min. | Total Radix Rehmanniae Extract | Not specified for this compound | [4] |

| Methanol Extraction by Ultrasonication | Methanol | Extracted twice with 70 mL methanol for 40 min by ultra-sonication at room temperature. | Verbascoside | Not specified for this compound | [5] |

Experimental Protocols

Protocol 1: Ultrasonic-Microwave Assisted Extraction and Purification of this compound

This protocol is adapted from a patented method for extracting iridoid glycosides and offers a high-yield approach.

1. Materials and Equipment:

-

Dried Rehmanniae Radix powder

-

Ethanol (70-80%)

-

Deionized water

-

Macroporous adsorption resin (e.g., D101)

-

Neutral alumina for column chromatography

-

Ultrasonic-microwave synergistic extraction device

-

Rotary evaporator

-

Freeze dryer

-

High-Performance Liquid Chromatography (HPLC) system

2. Extraction Procedure:

-

Preparation of Plant Material: Pulverize dried Rehmanniae Radix to a coarse powder.

-

Enzyme Inactivation: To prevent enzymatic degradation of the target compounds, treat the powder with high-temperature steam (e.g., 80-100°C) for 10-30 minutes.

-

Ultrasonic-Microwave Extraction:

-

Mix the pre-treated powder with a suitable solvent (e.g., water or 70% ethanol).

-

Place the mixture in the ultrasonic-microwave synergistic extraction device.

-

Set the extraction parameters:

-

Ultrasonic Power: 100-350 W

-

Microwave Power: 400-600 W

-

Extraction Time: 30-60 minutes

-

Extraction Temperature: 30-50°C

-

-

-

Filtration and Concentration:

-

Filter the resulting slurry to separate the extract from the solid residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 65°C.

-

3. Purification Procedure:

-

Ethanol Precipitation:

-

Add ethanol to the concentrated extract to achieve a final ethanol concentration of approximately 80%.

-

Allow the mixture to stand, leading to the precipitation of polysaccharides and other impurities.

-

Centrifuge or filter to collect the supernatant.

-

-

Macroporous Resin Chromatography:

-

Concentrate the supernatant to remove ethanol.

-

Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., D101).

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the iridoid glycosides, including this compound, with 70-80% ethanol.

-

Collect the eluate.

-

-

Alumina Column Chromatography:

-

Concentrate the eluate from the macroporous resin column to remove ethanol.

-

Load the concentrated sample onto a neutral alumina column.

-

Elute with an appropriate solvent system to separate this compound from other iridoid glycosides. The specific gradient will need to be optimized.

-

-

Crystallization and Drying:

-

Concentrate the fractions containing pure this compound.

-

Induce crystallization by appropriate methods (e.g., cooling, addition of a non-solvent).

-

Collect the crystals by filtration and dry them under vacuum to obtain purified this compound.

-

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general framework for the quantitative analysis of this compound.

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing a small amount of acid, e.g., 0.1% phosphoric acid, for better peak shape). The exact gradient program should be optimized based on the specific column and system. A typical starting point is a linear gradient from 5% to 40% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.[6]

-

Column Temperature: 25-30°C.

2. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Solution: Accurately weigh the extracted and purified sample, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

3. Analysis:

-

Inject the standard solutions to construct a calibration curve.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Signaling Pathway of this compound

This compound has been shown to exert its neuroprotective effects by activating the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathways.[7] This activation leads to the inhibition of ferroptosis, a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides.

Caption: this compound signaling pathway in neuroprotection.

References

- 1. Optimization of Extraction Process of Aqueous Extract of Rehmannia glutinosa Based on Entropy Weight Method in Cooperation with Analytic Hierarchy Process and Back Propagation Neural Network with Multiple Indicators [agris.fao.org]

- 2. Essential Roles of the PI3 Kinase/Akt Pathway in Regulating Nrf2-Dependent Antioxidant Functions in the RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]

- 6. CN1176674C - A kind of rehmannia glutinosa extract and its preparation method - Google Patents [patents.google.com]

- 7. This compound improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation and Purification of Rehmannioside A

Introduction

Rehmannioside A is an iridoid glycoside found in the roots of Rehmannia glutinosa, a plant widely used in traditional Chinese medicine.[1] Iridoid glycosides from Rehmannia are of significant interest to researchers for their potential therapeutic properties, including neuroprotective effects.[2][3] this compound, in particular, has been shown to improve cognitive impairment and alleviate ferroptosis in preclinical models of ischemia by activating the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathways.[2] The effective isolation and purification of this compound are crucial for its further pharmacological investigation and potential drug development.

This document provides detailed protocols for the extraction, isolation, and purification of this compound from Rehmannia glutinosa, as well as a summary of quantitative data from various extraction methods.

Data Presentation: Quantitative Analysis of Extraction Methods

The efficiency of extracting key bioactive compounds from Rehmannia glutinosa can be influenced by the chosen methodology. The following table summarizes results from an optimized ultrasonic extraction process, providing an example of yields for various components.

| Indicator | Optimized Yield (mg/g of raw material) |

| Catalpol | 17.04 |

| Rehmannioside D | 3.75 |

| Ajugol | 10.57 |

| Rehmannioside Polysaccharide | 24.86 |

| Yield of Water-Soluble Extract | 820 |

| Data derived from an optimized ultrasonic extraction at 60°C with 33 times the volume of water for 70 minutes.[4] |

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of Total Glycosides

This protocol outlines the initial extraction of total glycosides from the dried roots of Rehmannia glutinosa and their preliminary separation from other components.

1. Materials and Reagents:

-

Dried roots of Rehmannia glutinosa

-

Methanol (MeOH)

-

n-Butanol (n-BuOH)

-

Deionized water (H₂O)

-

Rotary evaporator

-

Freeze-dryer

2. Procedure:

-

Extraction:

-

Grind the dried roots of Rehmannia glutinosa into a coarse powder.

-

Macerate the ground material with methanol (e.g., 9 kg of powder in 13 x 5 L of MeOH) at room temperature.[5]

-

Filter the mixture and collect the methanol extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.[5]

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in deionized water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity. For isolating iridoid glycosides, partitioning with n-butanol is effective.[5]

-

Mix the aqueous suspension with an equal volume of n-butanol in a separatory funnel. Shake vigorously and allow the layers to separate.

-

Collect the n-butanol layer, which will be enriched with iridoid glycosides like this compound.

-

Repeat the n-butanol extraction multiple times to ensure maximum recovery.

-

Combine the n-butanol fractions and concentrate them under reduced pressure to yield a partially purified extract.[6]

-

Protocol 2: Chromatographic Purification of this compound

This protocol describes a multi-step chromatographic process to isolate this compound from the partially purified extract.

1. Materials and Reagents:

-

Partially purified n-butanol extract

-

Macroporous adsorption resin (e.g., D101)[7]

-

Reversed-phase C18 silica gel[5]

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Acetonitrile

-

Deionized water (H₂O)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system[1]

2. Procedure:

-

Macroporous Resin Column Chromatography:

-

Dissolve the n-butanol extract in a minimal amount of water.

-

Load the solution onto a pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to remove sugars and other highly polar impurities.[8][9]

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% EtOH) to fractionate the glycosides.[10]

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Silica Gel Column Chromatography:

-

Combine and concentrate the fractions rich in this compound.

-

Adsorb the concentrated sample onto a small amount of silica gel and dry it.

-

Load the dried sample onto a silica gel column.

-

Elute the column with a solvent gradient, typically a mixture of a non-polar and a polar solvent (e.g., chloroform-methanol or ethyl acetate-methanol).[1]

-

Collect fractions and analyze them to pool those containing the target compound.

-

-

Preparative HPLC (Final Purification):

-

Combine and concentrate the fractions containing this compound from the silica gel chromatography step.

-

Dissolve the sample in the mobile phase for injection into the Prep-HPLC system.

-

Perform the final purification on a reversed-phase C18 column.[5]

-

Use a suitable mobile phase, such as a gradient of methanol-water or acetonitrile-water, for elution.[5]

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

Remove the solvent under reduced pressure and freeze-dry the purified compound to obtain this compound as a powder.

-

Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Visualizations

Caption: Workflow for this compound Isolation and Purification.

References

- 1. This compound | CAS:81720-05-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rehmannioside D mitigates disease progression in rats with experimental-induced diminished ovarian reserve via Forkhead Box O1/KLOTHO axis - PMC [pmc.ncbi.nlm.nih.gov]